molecular formula C20H16F2N2O2 B1532292 (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide CAS No. 1150271-29-6

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide

Cat. No.: B1532292
CAS No.: 1150271-29-6
M. Wt: 354.3 g/mol
InChI Key: CARZQIACBHGQCP-UHFFFAOYSA-N
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Description

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide (CAS: 1150271-29-6) is a fluorinated quinoline derivative with the molecular formula C₂₀H₁₆F₂N₂O₂ and a molecular weight of 354.35 g/mol . Its structure features a quinoline core substituted with a fluorine atom at position 6, a hydroxyl group at position 4, and a methyl group at position 2. The compound’s fluorine substituents enhance metabolic stability and binding affinity, making it a candidate for drug development targeting enzymes or receptors sensitive to halogen interactions .

Properties

IUPAC Name

3-(6-fluoro-2-methyl-4-oxo-1H-quinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-11(9-18(25)24-15-6-3-13(21)4-7-15)19-12(2)23-17-8-5-14(22)10-16(17)20(19)26/h3-10H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZQIACBHGQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696478
Record name 3-(6-Fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-29-6
Record name 3-(6-Fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide, with the CAS number 1150271-29-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

  • Molecular Formula : C20_{20}H16_{16}F2_{2}N2_{2}O2_{2}
  • Molecular Weight : 354.36 g/mol
  • Purity : >97%

Anticancer Activity

Recent studies have indicated that derivatives of quinoline, including those similar to this compound, exhibit significant anticancer properties.

  • Mechanism of Action :
    • The compound is believed to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, which is a common target in cancer therapy .
    • In silico modeling has suggested a higher affinity for this enzyme compared to traditional fluoroquinolones like ciprofloxacin .
  • Case Studies :
    • A study involving various quinolone derivatives demonstrated that compounds with structural modifications showed enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SKOV-3 (ovarian cancer). The IC50_{50} values for these derivatives were significantly lower than those of established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications, particularly against resistant bacterial strains.

  • Mechanism of Action :
    • Similar to other fluoroquinolones, it likely acts by inhibiting bacterial type II topoisomerases, which are essential for bacterial DNA replication .
  • Research Findings :
    • Studies have reported that modifications in the fluoroquinolone structure can lead to improved antibacterial efficacy. For instance, derivatives have been shown to exhibit enhanced activity against both Gram-positive and Gram-negative bacteria .
    • The development of new derivatives has been critical in addressing the challenge of antibiotic resistance .

Comparative Efficacy

The following table summarizes the IC50_{50} values of this compound compared to other known compounds:

CompoundCancer Cell LineIC50_{50} (µM)Reference
(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin)MCF-71.1
DoxorubicinMCF-75.0
CiprofloxacinVarious5.0 - 10.0
LevofloxacinVarious20.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds reveals key differences in substituents, core scaffolds, and biological activity:

Compound Core Structure Substituents Molecular Formula Biological Activity/Notes References
(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide Quinoline 6-Fluoro, 4-hydroxy, 2-methyl, (E)-but-2-enamide, 4-fluorophenyl C₂₀H₁₆F₂N₂O₂ Potential kinase inhibition; enhanced metabolic stability due to fluorine substituents
(E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide Quinoline 8-Methoxy, 4-hydroxy, 2-methyl, (E)-but-2-enamide, 2-methoxyphenyl C₂₂H₂₂N₂O₄ Methoxy groups may improve solubility but reduce binding affinity compared to fluorine
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide Quinoline 3-Chloro, 4-(3-fluorobenzyloxy), 3-cyano, 7-ethoxy, dimethylamino C₃₁H₂₉ClFN₅O₃ Anticancer activity; chlorine and cyano groups enhance reactivity and target selectivity
(R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide Quinazoline 3-Chloro-4-fluorophenyl, tetrahydrofuran-3-yloxy, dimethylamino C₂₄H₂₅ClFN₅O₃ Kinase inhibitor (e.g., afatinib analogue); tetrahydrofuran improves oral bioavailability
(E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide Chalcone 2-Chloro-6-fluorobenzyloxy, 4-methoxyphenyl C₂₃H₁₉ClFNO₃ Antifungal/antibacterial activity; chalcone scaffold influences π-π stacking interactions

Key Observations

Core Scaffold Differences: Quinoline vs. Quinazoline: Quinazoline derivatives (e.g., ) often exhibit stronger kinase inhibition due to additional nitrogen atoms enabling hydrogen bonding with ATP-binding pockets. Chalcone Derivatives: Compounds like prioritize planar aromatic interactions, whereas quinoline-based structures focus on hydrophobic and halogen bonding .

Substituent Effects: Fluorine vs. Methoxy: Fluorine increases electronegativity and metabolic stability but may reduce solubility compared to methoxy groups . Chloro/Cyano Groups: Chlorine and cyano substituents (e.g., ) enhance target selectivity but may increase toxicity risks.

Chalcone derivatives (e.g., ) with dihedral angles <30° exhibit stronger antimicrobial activity due to improved planarity and membrane penetration .

Crystallographic and Computational Insights

  • SHELX/SIR97 : Tools like SHELX and SIR97 are critical for resolving crystal structures, confirming the (E)-configuration of the but-2-enamide group, which is essential for maintaining biological activity.
  • Hirshfeld Surface Analysis : Used in chalcone studies (e.g., ) to quantify intermolecular interactions, highlighting how fluorine and methoxy groups influence crystal packing and stability.

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide typically involves:

  • Construction of the quinoline core with specific substitution at positions 2, 3, 4, and 6.
  • Introduction of the 6-fluoro and 4-hydroxy substituents on the quinoline ring.
  • Formation of the but-2-enamide side chain with an (E)-configuration.
  • Coupling of the quinoline moiety with a 4-fluorophenyl amide group.

This multistep approach requires precise control of reaction conditions to achieve the desired regio- and stereochemistry.

Preparation of the Quinoline Core

A common approach to synthesize the substituted quinoline involves a one-pot, multi-component reaction using:

  • An aromatic aldehyde or equivalent precursor bearing the 6-fluoro substituent.
  • An amine source such as 4-fluoroaniline derivatives.
  • A β-ketoester or malononitrile derivative to form the quinoline ring system.

For example, a three-component reaction involving malononitrile, 3-aminophenol, and substituted aldehydes has been shown to efficiently yield hydroxyquinoline derivatives under mild conditions without toxic solvents or harsh reagents. The reaction proceeds via Knoevenagel condensation, Michael addition, rearrangement, and cyclization steps, providing high yields (63–97%) of hydroxyquinoline derivatives with excellent functional group tolerance.

Step Reagents/Conditions Outcome
Knoevenagel condensation Aromatic aldehyde + malononitrile, base catalyst (e.g., K2CO3) Formation of benzylidenemalononitrile intermediate
Michael addition Addition of 3-aminophenol Intermediate adduct formation
Cyclization and rearrangement Heating under reflux Formation of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives

This method can be adapted to introduce the 6-fluoro substituent by choosing appropriately substituted aldehydes.

Formation of the (E)-But-2-enamide Side Chain

The (E)-configuration of the but-2-enamide moiety is typically achieved via coupling reactions involving acrylic acid derivatives or activated intermediates such as acid chlorides or carbonyldiimidazole-activated acids.

A representative example involves:

  • Activation of 3-pyridineacrylic acid or analogous acrylic acid derivatives using N,N’-carbonyldiimidazole in tetrahydrofuran (THF) at low temperature.
  • Subsequent reaction with an amine such as 4-fluoroaniline or related substituted anilines at room temperature to form the amide bond.
  • The reaction conditions favor formation of the (E)-isomer due to thermodynamic stability and steric factors.
Step Reagents/Conditions Outcome
Activation N,N’-carbonyldiimidazole + acrylic acid derivative, 0 °C to RT Formation of activated ester intermediate
Coupling Addition of 4-fluoroaniline, RT, 16–24 h Formation of (E)-but-2-enamide with amide linkage

Purification and Crystallization

Post-synthesis, the compound is typically purified by:

  • Silica gel column chromatography using appropriate eluents (e.g., pentane/ethyl acetate mixtures).
  • Recrystallization from solvents like tetrahydrofuran or ethanol to obtain pure crystalline product.

Polymorph screening and crystallization conditions are important to obtain stable solid forms suitable for biological evaluation.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Yield/Notes
1 Quinoline core synthesis Malononitrile, 3-aminophenol, substituted aldehyde, K2CO3, EtOH/H2O 63–97% yield; mild conditions
2 Activation of acrylic acid derivative N,N’-carbonyldiimidazole, THF, 0–RT Formation of activated ester
3 Amide bond formation 4-fluoroaniline, RT, 16–24 h (E)-configured but-2-enamide formed
4 Purification and crystallization Silica gel chromatography, recrystallization Pure crystalline product obtained

Research Findings on Preparation

  • The one-pot multi-component synthesis of hydroxyquinoline derivatives is efficient and scalable, avoiding toxic reagents and harsh conditions.
  • Carbonyldiimidazole activation is a reliable method for amide bond formation in acrylic acid derivatives, ensuring stereochemical control of the (E)-isomer.
  • Fluoro substituents enhance biological activity and require careful selection of starting materials to incorporate them regioselectively.
  • Purification by chromatography and recrystallization yields high-purity compounds suitable for in vitro biological testing.

Q & A

Q. What are the standard synthetic routes for (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process, including:

  • Condensation reactions between fluorinated quinoline intermediates and activated enamide precursors under inert atmosphere (e.g., nitrogen) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) are used to enhance solubility, with reaction temperatures maintained between 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., E-configuration of the enamide via coupling constants J=1215HzJ = 12–15 \, \text{Hz}) and fluorine substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]+^+ at m/z 413.1422) validates molecular formula .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screens focus on:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorogenic substrates .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay platforms?

Contradictions may arise from:

  • Purity discrepancies : Re-evaluate compound purity via LC-MS and control for residual solvents or salts .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and co-solvent concentrations (e.g., DMSO ≤0.1%) to minimize false positives .
  • Target specificity : Use CRISPR-engineered cell lines or isoform-selective inhibitors to confirm on-target effects .

Q. What strategies optimize the compound’s synthetic yield in scaled-up reactions?

Advanced optimization includes:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters (temperature, catalyst loading) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity .
  • Solvent engineering : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) or microwave-assisted synthesis to reduce reaction time .

Q. How can crystallography and computational modeling elucidate structure-activity relationships (SAR)?

  • Single-crystal X-ray diffraction : Use SHELXL or SIR97 for structure refinement; hydrogen-bonding interactions (e.g., quinoline OH→amide carbonyl) guide SAR .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinase ATP-binding pockets) .
  • QM/MM simulations : Analyze electronic effects of fluorine substituents on binding affinity and metabolic stability .

Q. What advanced techniques characterize the compound’s mechanism of action (MoA)?

  • Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein thermal stability shifts .
  • Phosphoproteomics : SILAC-based LC-MS/MS to map downstream signaling pathways .
  • In vivo PET imaging : 18F^{18}F-labeled analogs for real-time biodistribution studies in disease models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide
Reactant of Route 2
(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide

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